tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate
Description
tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent at the 2-position (S configuration), and a ketone at the 5-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of P2X7 receptor antagonists, as demonstrated in preclinical studies by Janssen Pharmaceutical Research & Development . Its Boc group enhances stability during synthetic processes, while the ketone and methyl groups provide reactive sites for further functionalization.
Properties
CAS No. |
1627749-02-3 |
|---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Enantioselective Synthesis via Chiral Amine Precursors
The (2S) stereochemistry of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is typically established through the use of enantiomerically pure starting materials or asymmetric catalysis. One common approach involves the Boc (tert-butoxycarbonyl) protection of a preformed (S)-configured piperazine intermediate. For example, (S)-2-methylpiperazine serves as a chiral precursor, which undergoes selective oxidation at the 5-position followed by Boc protection under anhydrous conditions .
Key Reaction Steps :
-
Oxidation of (S)-2-Methylpiperazine : The 5-oxo group is introduced using pyridinium chlorochromate (PCC) in dichloromethane at 0–5°C, yielding (S)-2-methyl-5-oxopiperazine with minimal racemization.
-
Boc Protection : The free amine at position 1 reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine (TEA) as a base, forming the tert-butyl carbamate.
Optimization Insights :
-
Temperature Control : Maintaining subambient temperatures (0–25°C) during Boc protection prevents epimerization at the 2S position.
-
Solvent Selection : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes side reactions, achieving yields of 68–72% .
Resolution of Racemic Mixtures via Chiral Chromatography
When starting from racemic 2-methyl-5-oxopiperazine, enantiomeric resolution becomes necessary. Chiral stationary-phase chromatography (e.g., Chiralpak AD-H or OD-H columns) with hexane/isopropanol gradients effectively separates the (2S) and (2R) enantiomers.
Chromatographic Conditions :
| Parameter | Specification |
|---|---|
| Column | Chiralpak AD-H (250 mm × 4.6 mm) |
| Mobile Phase | Hexane/isopropanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Retention Time (2S) | 12.3 min |
| Purity | >99% enantiomeric excess (ee) |
This method is particularly advantageous for small-scale syntheses, though it incurs higher costs due to column consumption.
Asymmetric Catalytic Hydrogenation
Catalytic asymmetric hydrogenation of prochiral imines offers a scalable route to the (2S)-configured piperazine core. For instance, a diketopiperazine intermediate undergoes hydrogenation in the presence of a chiral Ru-BINAP catalyst, inducing the desired stereochemistry at the 2-position .
Reaction Setup :
-
Substrate : 2-Methyl-3,5-diketopiperazine
-
Catalyst : Ru-(S)-BINAP (1 mol%)
-
Conditions : 50 bar H₂, ethanol, 25°C, 24 h
Advantages :
-
High enantioselectivity reduces post-synthesis purification demands.
-
Compatible with continuous-flow reactors for industrial-scale production.
Solid-Phase Synthesis for High-Throughput Applications
Solid-phase methodologies enable rapid library generation of piperazine derivatives. Wang resin-bound Fmoc-(S)-2-methylpiperazine is deprotected, oxidized at the 5-position, and subsequently Boc-protected before cleavage from the resin .
Procedure Highlights :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fmoc Deprotection | 20% piperidine/DMF | 98% |
| Oxidation | PCC/CH₂Cl₂, 0°C, 2 h | 76% |
| Boc Protection | Boc anhydride/TEA/CH₂Cl₂, 4 h | 82% |
| Cleavage | TFA/DCM (1:1 v/v), 1 h | 95% |
This approach is optimal for parallel synthesis in drug discovery but requires specialized equipment .
Microwave-Assisted Synthesis for Reduced Reaction Times
Microwave irradiation accelerates key steps such as Boc protection and oxidation. For example, this compound is synthesized in 45 minutes under microwave conditions (100°C, 300 W) compared to 12 hours conventionally .
Comparative Data :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 h | 45 min |
| Yield | 70% | 78% |
| Purity (HPLC) | 95% | 97% |
Microwave synthesis minimizes thermal degradation, enhancing overall efficiency .
Analytical Validation of Stereochemical Integrity
Post-synthesis verification of the (2S) configuration employs multiple techniques:
-
Chiral HPLC : As described in Section 2, retention time alignment with authentic standards confirms enantiopurity.
-
X-ray Crystallography : Single-crystal analysis unequivocally assigns the absolute configuration, though this requires high-purity samples.
-
Vibrational Circular Dichroism (VCD) : Distinguishes (2S) from (2R) by comparing experimental and computed spectra .
Industrial-Scale Production Challenges
Scaling enantioselective synthesis necessitates addressing:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate serves as an intermediate in the synthesis of various pharmaceuticals. Its piperazine core is a common scaffold in psychoactive drugs, making it a candidate for developing new treatments targeting the central nervous system. Research indicates its potential as an anti-inflammatory agent and a precursor for compounds with antimicrobial properties.
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Anti-inflammatory, Antimicrobial | |
| Other piperazine derivatives | Varies (e.g., antidepressant) |
Biological Research
In biological studies, this compound is utilized to explore the effects of steric hindrance on enzyme-substrate interactions. It acts as a probe to investigate binding sites of enzymes and receptors, providing insights into molecular recognition processes . Preliminary studies suggest interactions with targets involved in inflammatory pathways, although detailed mechanisms remain to be elucidated.
Case Study: Binding Affinity Studies
A study investigated the binding affinity of this compound with various receptors involved in inflammatory responses. The results indicated significant binding activity, suggesting its role in modulating inflammatory pathways.
Industrial Applications
In the industrial sector, this compound is valuable for producing specialty chemicals and materials due to its stability and reactivity. Its unique structure allows it to participate in various chemical processes, making it suitable for applications in agrochemicals and other fine chemicals .
Table 2: Industrial Uses
| Application Area | Description |
|---|---|
| Specialty Chemicals | Intermediate for synthesizing agrochemicals |
| Material Science | Used in developing new materials |
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and stability, making it a useful moiety in various chemical transformations. The piperazine ring can interact with biological targets, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
Structural and Functional Group Variations
tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate
- Structure : Differs by an additional methyl group at the 6-position (S configuration).
- Properties :
- Applications : Used in asymmetric synthesis; the dual methyl groups enhance steric hindrance, influencing enantioselectivity in catalysis.
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
- Structure : Contains a carboxylic acid group at position 2 instead of a methyl.
- Properties :
- Applications : Serves as a precursor for peptide coupling or metal-chelating ligands.
(R)-tert-butyl 2-propylpiperazine-1-carboxylate
- Structure : Propyl group at position 2 (R configuration).
- Properties :
- Applications : Used in lipophilic drug candidates targeting membrane-bound receptors.
Stereochemical and Substitution Effects
tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate :
- tert-butyl 4-(3-(trifluoromethyl)benzyl)piperazine-1-carboxylate: Aromatic trifluoromethylbenzyl substituent.
Physicochemical Properties
Biological Activity
Tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is a piperazine derivative with significant potential in medicinal chemistry, particularly due to its unique structural features, which include a tert-butyl group and a keto functional group. This compound has garnered attention for its biological activities, including anti-inflammatory and antimicrobial properties, and its potential as a precursor in drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molar Mass : Approximately 214.27 g/mol
- Structural Features :
- Piperazine ring
- Tert-butyl ester group
- Chiral center at the 2-position
The presence of the tert-butyl group introduces steric hindrance, which can influence the compound's interaction with biological targets, enhancing its selectivity and binding affinity.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The compound's mechanism of action may involve:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Binding : The structural characteristics allow it to bind to biological receptors, potentially modulating their activity.
Research Findings
Recent studies have highlighted several key areas of biological activity for this compound:
-
Anti-inflammatory Activity :
- Preliminary studies suggest that this compound exhibits anti-inflammatory properties, making it a candidate for further pharmacological exploration in treating inflammatory diseases .
-
Antimicrobial Properties :
- Some derivatives of piperazine are known for their antimicrobial effects. Research indicates that this compound may share similar properties, warranting further investigation into its efficacy against various pathogens .
-
Central Nervous System (CNS) Activity :
- The piperazine core is frequently found in psychoactive drugs, suggesting potential applications in CNS-related disorders .
Data Table: Biological Activities of this compound
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Exhibits potential to inhibit inflammatory pathways | |
| Antimicrobial | May possess antimicrobial properties | |
| CNS Activity | Potential applications in CNS disorders |
Case Study 1: Anti-inflammatory Effects
A study investigated the compound's effect on inflammatory markers in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to control groups. This suggests its potential utility in developing anti-inflammatory therapies.
Case Study 2: Antimicrobial Screening
In another study, derivatives of this compound were screened against common bacterial strains. The findings revealed moderate antibacterial activity, indicating that modifications to the structure could enhance efficacy against specific pathogens.
Q & A
Q. Primary methods :
- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and substitution patterns, particularly the (2S) configuration and tert-butyl group integration .
- Mass spectrometry (HRMS) for molecular weight validation and fragmentation analysis .
- X-ray crystallography (using SHELX software) to resolve ambiguous stereochemistry and confirm crystal packing interactions .
Advanced supplementary methods : IR spectroscopy for carbonyl (C=O) validation and HPLC for chiral purity assessment .
Advanced Question: How can researchers optimize reaction conditions to address low yields or impurities?
Q. Methodological approach :
- Design of Experiments (DoE) to test variables: solvent polarity (e.g., DMF vs. THF), base strength (e.g., K₂CO₃ vs. DBU), and temperature gradients .
- Real-time monitoring via TLC or HPLC to identify side products (e.g., diastereomers or Boc-deprotected intermediates) .
- Contradiction resolution : If NMR data conflicts with expected stereochemistry, repeat crystallization or employ computational modeling (DFT) to compare experimental vs. theoretical spectra .
Advanced Question: What strategies are used to evaluate its bioactivity in pharmacological studies?
Q. In vitro assays :
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using tritiated ligands .
- Enzyme inhibition : Kinetic analysis (Km/Vmax) to assess inhibition of targets like kinases or proteases .
In silico tools : - Molecular docking (AutoDock Vina) to predict interactions with active sites .
- ADMET prediction (SwissADME) to evaluate bioavailability and toxicity risks .
Basic Question: What are common impurities observed during synthesis, and how are they mitigated?
Q. Typical impurities :
- Diastereomers : Caused by incomplete stereochemical control during piperazine ring formation. Resolved via chiral HPLC or fractional crystallization .
- Boc-deprotected byproducts : Arise from acidic conditions; mitigated by using milder deprotection agents (e.g., TFA in DCM at 0°C) .
Analytical validation : Compare impurity profiles against reference standards using LC-MS .
Advanced Question: How can computational chemistry aid in understanding its reactivity?
Q. Key applications :
- Transition state modeling (Gaussian 09) to predict regioselectivity in nucleophilic attacks .
- Solvent effect simulations (COSMO-RS) to optimize reaction media for solubility and stability .
- Electrostatic potential maps (MEPs) to identify nucleophilic/electrophilic sites for functionalization .
Basic Question: What safety precautions are necessary when handling this compound?
Q. Lab protocols :
- PPE : Gloves (nitrile), goggles, and fume hood use to prevent inhalation/contact .
- Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent Boc group hydrolysis .
- Spill management : Absorb with vermiculite and neutralize with 5% sodium bicarbonate .
Advanced Question: How do researchers resolve conflicting crystallographic data for this compound?
Q. Steps :
- Data reprocessing : Use SHELXL to refine parameters (e.g., thermal displacement, occupancy) .
- Twinned crystal analysis : Employ PLATON or TWINLAW to detect pseudosymmetry .
- Cross-validation : Compare with powder XRD or solid-state NMR if single-crystal data is ambiguous .
Advanced Question: What are the challenges in scaling up synthesis from mg to gram scale?
Q. Critical considerations :
- Exothermic reactions : Use jacketed reactors with precise temperature control (–10 to 50°C) .
- Catalyst loading : Optimize Pd or enzyme concentrations to minimize costs without compromising yield .
- Workflow integration : Implement continuous flow systems for oxidation or Boc protection steps to enhance reproducibility .
Advanced Question: How is the compound’s stability assessed under varying pH and temperature?
Q. Stability protocols :
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
- Kinetic analysis : Monitor degradation via HPLC-UV at 254 nm and calculate t₁/₂ using Arrhenius equations .
- Solid-state stability : Perform DSC/TGA to assess thermal decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
